molecular formula C23H28N4O3 B15117797 2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B15117797
M. Wt: 408.5 g/mol
InChI Key: REEIQIPMKICVAS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a unique structure combining a dimethoxybenzoyl group, a cyclopenta[d]pyrimidine ring, and an octahydropyrrolo[3,4-c]pyrrole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves multiple steps, including the formation of the cyclopenta[d]pyrimidine ring and the subsequent attachment of the dimethoxybenzoyl group. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of structural features, which confer specific biological activities not commonly found in other similar compounds. Its potential as a therapeutic agent and its versatility in chemical reactions make it a valuable compound for further research and development .

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C23H28N4O3/c1-14-24-20-6-4-5-18(20)22(25-14)26-10-15-12-27(13-16(15)11-26)23(28)19-9-17(29-2)7-8-21(19)30-3/h7-9,15-16H,4-6,10-13H2,1-3H3

InChI Key

REEIQIPMKICVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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